molecular formula C19H17N6NaO6S2 B13383921 Cefamandole formate sodium;Cephamandole nafate

Cefamandole formate sodium;Cephamandole nafate

Cat. No.: B13383921
M. Wt: 512.5 g/mol
InChI Key: ICZOIXFFVKYXOM-UHFFFAOYSA-M
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Description

Beta-Lactam Antibiotic Activity and Penicillin-Binding Protein Inhibition

Cefamandole formate sodium exerts its bactericidal effects by acylating the active-site serine residues of penicillin-binding proteins (PBPs), enzymes essential for peptidoglycan cross-linking. Like other β-lactams, cefamandole’s β-lactam ring mimics the D-alanyl-D-alanine terminus of peptidoglycan precursors, enabling irreversible binding to PBPs. This interaction halts the final transpeptidation step of cell wall synthesis, preventing the formation of stable cross-links between glycan strands.

In Bacteroides fragilis, cefamandole demonstrates high affinity for penicillin-binding protein 2 (PBP-2), a critical enzyme responsible for maintaining cell shape and integrity. Structural studies reveal that cefamandole’s mandelamide side chain enhances its binding to PBP-2’s active site, while the tetrazole-thiomethyl group at position 3 improves stability against β-lactamase hydrolysis. Comparative analyses in Escherichia coli highlight cefamandole’s preferential binding to PBP-1a and PBP-3, which govern septal peptidoglycan synthesis and cell division, respectively.

Role of Cefamandole Nafate in Disrupting Peptidoglycan Cross-Linking

Cefamandole nafate, a hydrolyzable prodrug, converts to active cefamandole in vivo, enabling targeted inhibition of PBPs. The drug’s interference with PBP activity prevents the formation of pentaglycine cross-bridges between N-acetylmuramic acid and N-acetylglucosamine residues in the peptidoglycan layer. This disruption weakens the cell wall’s structural integrity, rendering bacteria susceptible to osmotic lysis.

In Bacteroides fragilis, cefamandole’s inhibition of PBP-2 correlates with reduced peptidoglycan thickness and aberrant cell morphology. Resistance mechanisms in this species often involve reduced PBP-3 affinity, which diminishes cefamandole’s efficacy despite retained PBP-2 binding. Conversely, in Escherichia coli, cefamandole’s dual inhibition of PBP-1a and PBP-3 induces filamentation and cell elongation due to impaired septal wall synthesis.

Table 1: Key PBPs Targeted by Cefamandole in Gram-Negative Bacteria

Bacterium Primary PBP Target Function Inhibited Affinity Constant (µg/ml)
Bacteroides fragilis PBP-2 Cell shape maintenance 0.25–1.0
Escherichia coli PBP-1a/PBP-3 Septal synthesis/cell division <0.25 (PBP-1a)

Comparative Binding Affinity to PBPs in Bacteroides fragilis and Enterobacter spp.

Cefamandole’s efficacy varies across bacterial genera due to differences in PBP expression and binding kinetics. In Bacteroides fragilis, PBP-2 inhibition occurs at sub-MIC concentrations (0.25–1.0 µg/ml), whereas resistance arises from mutations in PBP-3 that reduce drug affinity by 10- to 20-fold. By contrast, Enterobacter spp. exhibit intrinsic resistance mechanisms linked to overexpression of AmpC β-lactamases and altered PBP profiles, though specific binding data remain limited in the literature.

Indirect evidence from Escherichia coli (a related Enterobacteriaceae member) suggests cefamandole’s high affinity for PBP-1a (<0.25 µg/ml) and moderate binding to PBP-3 (0.7 µg/ml). These interactions correlate with rapid cell lysis in susceptible strains but are less effective in organisms with modified PBPs or efflux pump activity.

Table 2: PBP Binding Affinity of Cefamandole in Gram-Negative Bacteria

Bacterium PBP-1a Affinity (µg/ml) PBP-2 Affinity (µg/ml) PBP-3 Affinity (µg/ml)
Bacteroides fragilis Not applicable 0.25–1.0 10–25
Escherichia coli <0.25 Not determined 0.7

Properties

IUPAC Name

sodium;7-[(2-formyloxy-2-phenylacetyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O6S2.Na/c1-24-19(21-22-23-24)33-8-11-7-32-17-12(16(28)25(17)13(11)18(29)30)20-15(27)14(31-9-26)10-5-3-2-4-6-10;/h2-6,9,12,14,17H,7-8H2,1H3,(H,20,27)(H,29,30);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZOIXFFVKYXOM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N6NaO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Approach for Cephalosporin Derivatives

  • Starting Materials : The synthesis typically begins with 7-amino-3-(1-methyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid.
  • Acylation and Hydrolysis : The compound undergoes acylation with appropriate acyl chlorides, followed by hydrolysis to form cefamandole acid.
  • Salt Formation : The acid is then converted into its sodium salt form using sodium salts like sodium isooctanoate or sodium acetate.

Preparation of Cefamandole Nafate

Cefamandole nafate is prepared through a multi-step process involving silication, acylation, hydrolysis, decolorization, and salt formation.

Detailed Steps for Cefamandole Nafate

Example Process for Cefamandole Nafate

Step Reagents Conditions Outcome
Silication Silazane, alkyl halosilane Organic solvent Esterified intermediate
Acylation D-(-)-2-methanoyl-2-phenyl acetyl chloride 25-30°C, 1.5-2 hours Acylated intermediate
Hydrolysis Deionized water Stirred 20 minutes Cefamandole acid solution
Decolorization Activated carbon 20-25°C, filtration Decolorized filtrate
Crystallization Sodium isooctanoate, acetone Controlled temperature, slow addition Cefamandole nafate crystals

Refining Processes for Cefamandole Derivatives

Refining processes are crucial for improving the purity of the final product. These processes often involve the use of organic solvents, activated carbon, and precise temperature control.

Refining Steps

  • Dissolution and Filtration : The crude product is dissolved in a suitable solvent and filtered to remove impurities.
  • pH Adjustment : The pH of the solution is adjusted to optimize the crystallization conditions.
  • Crystallization : The solution is cooled or concentrated to induce crystallization.
  • Washing and Drying : The crystals are washed with a solvent and dried under vacuum to obtain the pure product.

Example Refining Process for Cefamandole Nafate

  • Reagents : Acetone, activated carbon, Sodium isooctanoate.
  • Conditions : Temperature controlled at 5-15°C, pH adjusted to 5.5-7.5.
  • Outcome : High purity cefamandole nafate with improved stability and yield.

Chemical Reactions Analysis

Cefamandole nafate undergoes various chemical reactions, including:

Common reagents used in these reactions include water for hydrolysis and various organic solvents for substitution reactions. The major product formed from the hydrolysis of cefamandole nafate is cefamandole .

Scientific Research Applications

Cefamandole nafate, also known as cefamandole formate sodium, is a cephalosporin antibiotic administered parenterally and has a broad spectrum of antibacterial activity . It is a sodium salt formulation of cefamandole . Cefamandole nafate functions by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of bacterial cell walls, which interferes with bacterial cell wall synthesis .

Synonyms and Identifiers
Cefamandole nafate has a variety of names and identifiers, including :

  • Cefamandole formate sodium salt
  • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((formyloxy)phenylacetyl)amino)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, monosodium salt, (6R-(6alpha,7beta(R*)))-
  • Monosodium (6R,7R)-7-(R)-mandelamido-3-[[(1-methyl-1-H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
  • CAS Number: 30034-03-8
  • UNII: IY6234ODVR
  • NSC-299588

Mechanism of Action
Cefamandole, the active moiety of cefamandole nafate, inhibits bacterial growth by interfering with the synthesis of the bacterial cell wall . Specifically, cefamandole binds to penicillin-binding proteins (PBPs), which are essential for the construction of the cell wall. By inactivating PBPs, cefamandole prevents the cross-linking of peptidoglycans, which are critical components of the bacterial cell wall. This leads to a weakened cell wall, causing bacterial cell lysis and death .

Comparison with Similar Compounds

Key Properties :

  • Mechanism of Action : Cefamandole inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking .
  • Spectrum of Activity: Broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae). Notably, it has enhanced stability against some β-lactamases compared to first-generation cephalosporins .
  • Pharmacokinetics: Administered intravenously or intramuscularly. Hydrolysis of the ester bond occurs rapidly in plasma, yielding cefamandole with a half-life of ~1 hour .

Formulation Considerations :

  • Cefamandole nafate is formulated as a sodium salt to improve solubility. Reconstituted solutions in 0.9% NaCl or 5% dextrose remain stable for 5 days at 24°C and 44 days at 5°C .
  • Impurities include hydrolyzed cefamandole, formylmandeloyl derivatives, and tetrazole-thiol byproducts, necessitating stringent quality control via HPLC or LC-MS .

Cefamandole nafate is compared below with structurally and functionally related cephalosporins, focusing on stability, antimicrobial spectrum, toxicity, and clinical applications.

Table 1: Comparative Analysis of Cefamandole Nafate and Analogous Cephalosporins
Parameter Cefamandole Nafate Cefoxitin Sodium Cefazolin Cephalothin Sodium
Generation Second-generation Second-generation (cephamycin) First-generation First-generation
Stability in Solution 5 days at 24°C; 44 days at 5°C 24 hours at 24°C; 13 days at 5°C 24 hours at 24°C 12 hours at 24°C
β-Lactamase Resistance Moderate (D-mandeloyl moiety confers resistance) High (cephamycin structure) Low Low
Antimicrobial Spectrum Broad (Gram-positive and Gram-negative) Anaerobe coverage (e.g., Bacteroides) Narrow (Gram-positive dominant) Narrow (Gram-positive dominant)
Nephrotoxicity Low (rabbit studies: < cefazolin) Low Moderate High
Clinical Applications Surgical prophylaxis, respiratory infections Intra-abdominal infections Skin/soft tissue infections Limited due to toxicity
Notable Research Binds SARS-CoV-2 N-NTD with -10.85 kcal/mol Stability in mixed IV solutions Nephrotoxicity comparison Cardiac surgery prophylaxis
Key Findings from Comparative Studies :

Stability in Parenteral Solutions :

  • Cefamandole nafate outperforms cefoxitin sodium in solution stability, retaining >90% potency for 5 days at 24°C versus 24 hours for cefoxitin . This is critical for prolonged IV infusions.
  • Hydrolysis of cefamandole nafate in aqueous solutions requires pH 8 buffers or sodium carbonate for microbiological assay standardization, unlike cefazolin, which is assay-ready .

Toxicity Profile :

  • In rabbit models, cefamandole nafate exhibits significantly lower nephrotoxicity than cefazolin, attributed to reduced renal tubular accumulation .
  • The methylthiotetrazole (MTT) side chain in cefamandole may cause hypoprothrombinemia and bleeding, a risk shared with cefoperazone but absent in cefazolin .

Antimicrobial Efficacy: Compared to cephalothin, cefamandole nafate demonstrates superior Gram-negative coverage, including Haemophilus influenzae and Enterobacter spp., due to enhanced β-lactamase resistance .

Clinical Use Cases: Cefamandole nafate is preferred over cephalothin for cardiac surgery prophylaxis due to broader spectrum and lower toxicity . Unlike cefuroxime (another second-gen cephalosporin), cefamandole nafate lacks oral bioavailability, limiting it to parenteral use .

Biological Activity

Cefamandole nafate, a prodrug form of cefamandole, is a second-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, and clinical efficacy, supported by data tables and case studies.

Cefamandole exerts its bactericidal effects primarily through the inhibition of bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall, disrupting the final stages of cell wall synthesis. This action leads to cell lysis mediated by bacterial autolytic enzymes such as autolysins . The presence of an N-methylthiotetrazole (NMTT) side chain in cefamandole can also lead to adverse reactions, including hypoprothrombinemia and disulfiram-like effects when alcohol is consumed .

Pharmacokinetics

The pharmacokinetics of cefamandole indicate that it is primarily excreted via renal pathways. In patients with normal renal function, the serum half-life is approximately 1.5 hours. However, this half-life increases significantly in patients with renal impairment . The drug achieves peak serum concentrations within 1 to 2 hours post-administration and demonstrates variable elimination rates based on renal function.

Parameter Normal Renal Function Renal Impairment
Half-Life~1.5 hours12.3 - 18 hours
ExcretionPrimarily renalReduced efficiency
Peak Concentration Time1-2 hoursVariable

Antibacterial Spectrum

Cefamandole has demonstrated activity against a variety of gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some key pathogens are as follows:

Microorganism MIC (μg/ml)
Escherichia coli0.12 - 400
Haemophilus influenzae0.06 - >16
Staphylococcus aureus0.1 - 12.5

This broad spectrum makes cefamandole particularly useful in treating infections caused by susceptible strains .

Clinical Efficacy

Cefamandole nafate has been utilized in various clinical settings, including urinary tract infections, skin infections, and respiratory tract infections. A study involving 110 patients with surgical site infections (SSIs) showed that the combination of cefamandole with sulbactam sodium resulted in a significantly higher cure rate compared to standard treatments .

Case Study: Surgical Site Infections

  • Study Design : Retrospective analysis of 110 patients treated from December 2020 to December 2023.
  • Treatment Groups :
    • Group A: Cefamandole + Sulbactam
    • Group B: Cefuroxime
  • Results :
    • Group A Cure Rate: 58.18%
    • Group B Cure Rate: 32.73%
    • Overall Efficacy for Group A: 94.55%
    • Statistical Significance: Chi-square value of 9.16, p < 0.05

These results underscore the enhanced therapeutic potential of cefamandole when used in combination with beta-lactamase inhibitors like sulbactam sodium .

Resistance Mechanisms

Despite its efficacy, resistance to cefamandole can occur, primarily due to the production of beta-lactamases by certain bacteria. Studies have shown that combining cefamandole with sulbactam significantly enhances its activity against beta-lactamase-producing strains .

Q & A

Q. What is the mechanism of action of cefamandole formate sodium, and how does its prodrug design influence bioavailability?

Cefamandole formate sodium (cephamandole nafate) is a prodrug hydrolyzed by plasma esterases to release the active metabolite cefamandole, a second-generation cephalosporin. Cefamandole inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking and causing cell lysis . The esterification of the α-hydroxyl group in the D-mandeloyl moiety enhances stability in solid formulations and enables controlled hydrolysis at physiological pH, improving bioavailability .

Methodological Insight : To study hydrolysis kinetics, use in vitro plasma esterase assays coupled with HPLC to quantify cefamandole release rates under varying pH conditions (e.g., 6.0–8.0) .

Q. Why is esterification critical for formulating cephamandole nafate, and how does it address stability challenges?

Cephamandole nafate’s esterification prevents degradation of the labile α-hydroxyl group in cefamandole during storage. The prodrug form ensures stability in solid-state formulations while allowing spontaneous hydrolysis in vivo to release the active compound .

Methodological Insight : Stability studies should compare degradation rates of cephamandole nafate vs. cefamandole in accelerated storage conditions (e.g., 40°C/75% RH) using spectroscopic (UV) or chromatographic (HPLC) methods .

Q. What analytical methods are recommended for quantifying cephamandole nafate and its active metabolite in parenteral solutions?

  • HPLC-UV : A validated isocratic method using a C18 column and UV detection at 254 nm can separate cephamandole nafate and cefamandole in infusion solutions (e.g., 5% glucose or 0.9% NaCl) .
  • Polarography : USP methods employ differential pulse polarography with a dropping mercury electrode to assay cephamandole nafate potency, measuring peak currents between –0.3 V and –1.05 V .

Data Consideration : Note that cephamandole nafate rapidly hydrolyzes to cefamandole in glucose solutions, whereas NaCl solutions maintain both forms, requiring method adaptation .

Q. How does solution composition (e.g., glucose vs. saline) impact the stability of cephamandole nafate?

In 5% glucose, cephamandole nafate undergoes immediate hydrolysis to cefamandole due to acidic pH, while in 0.9% NaCl (neutral pH), both prodrug and active forms coexist. This affects dosing accuracy and compatibility with infusion materials like PVC .

Methodological Insight : Conduct stability studies at 4°C and 25°C over 24–72 hours, using HPLC to track degradation products. Monitor pH changes, as hydrolysis generates formate, which may neutralize carbonate buffers .

Advanced Research Questions

Q. How does cefamandole resistance emerge during therapy, and what mechanisms underlie β-lactamase-mediated inactivation?

Resistance can arise from upregulated β-lactamase production or mutations altering PBP affinity. For example, Enterobacter spp. may develop inducible β-lactamases that hydrolyze cefamandole, while Proteus strains exhibit target-site modifications .

Q. Methodological Insight :

  • Enzymatic Assays : Quantify β-lactamase activity using nitrocefin hydrolysis assays.
  • Genomic Analysis : Perform whole-genome sequencing to identify mutations in ampC or pbp genes .
  • Isoelectric Focusing : Compare β-lactamase isoelectric points pre- and post-treatment to detect enzyme variants .

Q. What degradation pathways occur in cephamandole nafate, and how can they be characterized?

Degradation involves hydrolysis of the formate ester to cefamandole, followed by β-lactam ring cleavage. Byproducts can be identified using NMR spectroscopy, which distinguishes ester and free acid forms via chemical shift differences (e.g., benzylic protons at δ 5.2–5.4 ppm) .

Methodological Insight : Use LC-MS/MS to correlate degradation products with antimicrobial activity loss. Stability-indicating methods must validate specificity for cephamandole nafate and its degradants .

Q. How do contradictions in pharmacopeial methods for sodium carbonate quantification impact formulation quality control?

Titration methods for sodium carbonate in cephamandole nafate injections are unreliable due to formate interference from prodrug hydrolysis. Ion chromatography (IC) is preferred to directly quantify carbonate and formate ions .

Methodological Insight : Validate IC with conductivity detection, using anion-exchange columns and carbonate/formate standards. Compare results with titration to highlight method limitations .

Q. How can researchers design studies to monitor resistance emergence during cephamandole nafate therapy?

  • Longitudinal Sampling : Collect bacterial isolates pre-, during, and post-treatment to track MIC changes.
  • Population Analysis : Use time-kill assays to assess heteroresistance.
  • Transcriptomics : Profile β-lactamase gene expression (e.g., ampC) via RT-qPCR .

Data Analysis : Corrogate resistance with clinical outcomes (e.g., treatment failure) to establish breakpoints for susceptibility testing .

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